molecular formula C17H30N8O8 B039998 Acetyl-arginyl-glycyl-aspartyl-serinamide CAS No. 122207-62-9

Acetyl-arginyl-glycyl-aspartyl-serinamide

Katalognummer B039998
CAS-Nummer: 122207-62-9
Molekulargewicht: 474.5 g/mol
InChI-Schlüssel: GFOJSWCCTWFSJD-DCAQKATOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetyl-arginyl-glycyl-aspartyl-serinamide, also known as AGAS, is a peptide that has gained significant attention in the field of scientific research. This peptide is synthesized through a complex process, and its mechanism of action has been studied extensively.

Wirkmechanismus

The mechanism of action of Acetyl-arginyl-glycyl-aspartyl-serinamide involves binding to integrins, which are cell surface receptors that play a crucial role in cell adhesion and signaling. This compound binds to integrins αvβ3 and α5β1, which are overexpressed in cancer cells. This binding inhibits the signaling pathways that promote the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote cancer cell invasion and metastasis. This compound also inhibits the activity of protein kinase B (Akt), which is a signaling molecule that promotes cell survival and growth. In addition, this compound enhances the immune response against cancer cells by activating natural killer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Acetyl-arginyl-glycyl-aspartyl-serinamide for lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one limitation of this compound is its high cost of synthesis, which may limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for research on Acetyl-arginyl-glycyl-aspartyl-serinamide. One direction is to investigate its potential as a cancer therapy in animal models and clinical trials. Another direction is to study its potential as a therapeutic agent for other diseases, such as osteoporosis and rheumatoid arthritis. Additionally, further research is needed to optimize the synthesis of this compound and reduce its cost.

Synthesemethoden

The synthesis of Acetyl-arginyl-glycyl-aspartyl-serinamide is a complex process that involves several steps. The first step is the solid-phase peptide synthesis (SPPS) of the peptide sequence acetyl-arginyl-glycyl-aspartyl-resin. This is followed by the addition of serine to the peptide sequence using an Fmoc-protected serine derivative. The final step involves the deprotection of the Fmoc group and the cleavage of the peptide from the resin using trifluoroacetic acid.

Wissenschaftliche Forschungsanwendungen

Acetyl-arginyl-glycyl-aspartyl-serinamide has been used extensively in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. In addition, this compound has been shown to enhance the immune response against cancer cells.

Eigenschaften

CAS-Nummer

122207-62-9

Molekularformel

C17H30N8O8

Molekulargewicht

474.5 g/mol

IUPAC-Name

(3S)-3-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C17H30N8O8/c1-8(27)23-9(3-2-4-21-17(19)20)15(32)22-6-12(28)24-10(5-13(29)30)16(33)25-11(7-26)14(18)31/h9-11,26H,2-7H2,1H3,(H2,18,31)(H,22,32)(H,23,27)(H,24,28)(H,25,33)(H,29,30)(H4,19,20,21)/t9-,10-,11-/m0/s1

InChI-Schlüssel

GFOJSWCCTWFSJD-DCAQKATOSA-N

Isomerische SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N

SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N

Kanonische SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N

Andere CAS-Nummern

122207-62-9

Sequenz

RGDS

Synonyme

Ac-Arg-Gly-Asp-Ser-NH2
Ac-RGDS-NH2
acetyl-arginyl-glycyl-aspartyl-serinamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.